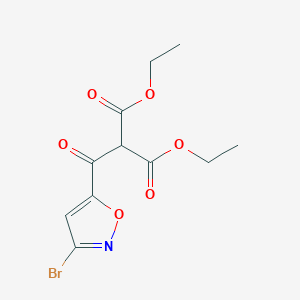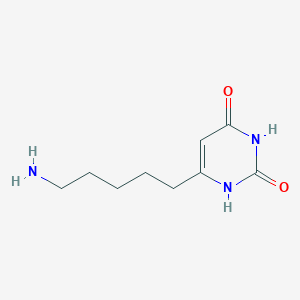
(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of two chlorine atoms and a phenyl group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetic acid derivatives with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired cyclopropane ring with the correct stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized cyclopropane derivatives .
Wissenschaftliche Forschungsanwendungen
(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by forming stable complexes, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,3R)-2,2-Dibromo-3-phenylcyclopropane-1-carboxylic acid
- (1R,3R)-2,2-Dichloro-3-methylcyclopropane-1-carboxylic acid
- (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-acetic acid
Uniqueness
(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both chlorine atoms and a phenyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
646995-57-5 |
|---|---|
Molekularformel |
C10H8Cl2O2 |
Molekulargewicht |
231.07 g/mol |
IUPAC-Name |
(1R,3R)-2,2-dichloro-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8Cl2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m0/s1 |
InChI-Schlüssel |
XWUCXKKIVKFJSF-JGVFFNPUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](C2(Cl)Cl)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


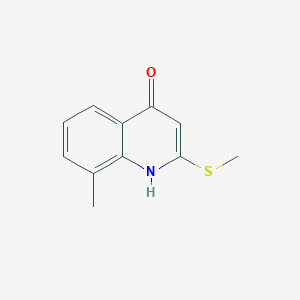
![4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15167764.png)
![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)
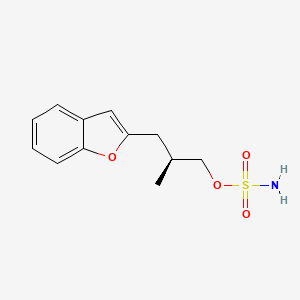
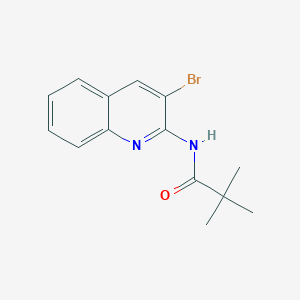

![Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride](/img/structure/B15167812.png)
![N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea](/img/structure/B15167814.png)
![2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B15167817.png)
![1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene](/img/structure/B15167826.png)
![2-Bromo-4-[(2s,5r)-2,5-dimethylpiperazin-1-yl]benzonitrile](/img/structure/B15167828.png)
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B15167829.png)
